molecular formula C121H193N33O31S B146251 Pituitary adenylate cyclase activating CAS No. 136134-68-4

Pituitary adenylate cyclase activating

Cat. No. B146251
CAS RN: 136134-68-4
M. Wt: 2638.1 g/mol
InChI Key: MMCDBQGTKNYEHP-YVRUYODTSA-N
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Description

PACAP is a protein encoded by the ADCYAP1 gene in humans . It is a neuropeptide that acts as a neurotransmitter, neuromodulator, or neurotrophic factor . PACAP is similar to vasoactive intestinal peptide and stimulates enterochromaffin-like cells . It binds to vasoactive intestinal peptide receptor and to the pituitary adenylate cyclase-activating polypeptide receptor .


Synthesis Analysis

PACAP is widely expressed throughout the brain and exerts its functions through the PACAP-specific receptor (PAC1) . This gene encodes three different mature peptides, including two isotypes: a shorter form and a longer form .


Molecular Structure Analysis

PACAP is a 27- or 38-amino acid neuropeptide, which belongs to the vasoactive intestinal polypeptide (VIP)/glucagon/secretin family . PACAP shows particularly high homology (~68%) to VIP .


Chemical Reactions Analysis

PACAP regulates neuronal physiology and transcription through Gs/Gq-coupled receptors . Its actions within hypothalamic, limbic, and mnemonic systems underlie its roles in stress regulation, affective processing, neuroprotection, and cognition .


Physical And Chemical Properties Analysis

PACAP is a highly conserved neuropeptide that regulates neuronal physiology and transcription through Gs/Gq-coupled receptors . Its actions within hypothalamic, limbic, and mnemonic systems underlie its roles in stress regulation, affective processing, neuroprotection, and cognition .

Scientific Research Applications

1. Modulation of Hypothalamic-Pituitary System

PACAP, a multifunctional peptide identified from the ovine hypothalamus, is involved in modulating the hypothalamic-pituitary system. It and its receptors are expressed not only in the hypothalamus but also in various peripheral organs, suggesting a broad range of effects and mechanisms (Oride, Kanasaki, & Kyo, 2018).

2. Role in Urinary Tract and Sensory Function

PACAP occurs in forms like PACAP-38 and PACAP-27, derived from the same precursor, and is present in nerve fibers supplying the rat urinary tract. It is implicated in sensory neurotransmission in the urinary tract, having a widespread distribution and being closely associated with sensory neurons (Fahrenkrug & Hannibal, 1998).

3. Distribution and Receptor Characterization

PACAP, part of the VIP-glucagon-growth hormone releasing factor-secretin superfamily, is widely distributed in the brain and several peripheral organs. It interacts with specific receptors, suggesting regulation of significant biological functions (Vaudry et al., 2000).

4. Impact on Food Intake Regulation

PACAP has been shown to reduce food intake in mice, indicating its involvement in the central regulation of appetite and feeding behaviors (Morley et al., 1992).

5. Therapeutic Potential in Migraine Treatment

PACAP is found in the human trigeminocervical complex and can trigger migraines, suggesting that PACAP or its receptors could be targeted for migraine therapeutics (Zagami, Edvinsson, & Goadsby, 2014).

6. Implications for Stress Response and Anxiety

The PACAP and its receptor (PAC1) are involved in the stress response and anxiety, with genetic polymorphisms in these genes affecting treatment response in disorders like generalized anxiety disorder (Cooper, Narasimhan, Rickels, & Lohoff, 2013).

7. Involvement in Diverse Physiological Processes

PACAP is recognized for its role in the central nervous system, gastrointestinal tract, reproductive biology, tumor cell growth, and immune function, highlighting its multifaceted physiological significance (Pisegna & Oh, 2007).

Mechanism of Action

PACAP increases AMPA-mediated currents at BLA-CeA synapses via VPAC1 and increases GABA release via PAC1R . These mechanisms underlie affective behavioral responses to chronic stress or pain .

Safety and Hazards

Elevated PACAP levels and genetic disruption of PAC1 receptor signaling in humans have been linked to maladaptive threat learning and pathological stress and fear in post-traumatic stress disorder (PTSD) . PACAP is positioned to integrate stress and memory in PTSD for which memory of the traumatic experience is central to the disorder .

Future Directions

PACAP’s role in memory has received comparatively less attention than its role in stress . Future research could focus on PACAP-PAC1 receptor signaling in learning and plasticity, and raise key questions for further study toward elucidating the contribution of PACAP to adaptive and maladaptive fear learning .

properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133)/t66-,67-,68-,69+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-,97-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDBQGTKNYEHP-YVRUYODTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H193N33O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2638.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pituitary adenylate cyclase activating

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